Boc-D-Alg(Z)2-OH

Description

Properties

Molecular Formula |

C25H30N4O8 |

|---|---|

Molecular Weight |

514.5 g/mol |

IUPAC Name |

(2R)-3-[bis(phenylmethoxycarbonylamino)methylideneamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

InChI |

InChI=1S/C25H30N4O8/c1-25(2,3)37-24(34)27-19(20(30)31)14-26-21(28-22(32)35-15-17-10-6-4-7-11-17)29-23(33)36-16-18-12-8-5-9-13-18/h4-13,19H,14-16H2,1-3H3,(H,27,34)(H,30,31)(H2,26,28,29,32,33)/t19-/m1/s1 |

InChI Key |

VBPMOUQILDHBKO-LJQANCHMSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CN=C(NC(=O)OCC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2)C(=O)O |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CN=C(NC(=O)OCC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Structure and Application of Nα-Boc-Nω,Nω'-bis(Z)-D-arginine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, properties, and applications of Nα-Boc-Nω,Nω'-bis(Z)-D-arginine, a critical building block in synthetic peptide chemistry and drug development. This document will elaborate on its chemical identity, physicochemical properties, a representative synthetic protocol, and its role in the construction of complex peptide-based therapeutics.

Chemical Structure and Identification

Nα-Boc-Nω,Nω'-bis(Z)-D-arginine, which may also be referred to by the non-standard name Boc-D-Alg(Z)2-OH, is a derivative of the amino acid D-arginine. Its structure is characterized by three protecting groups: a tert-butyloxycarbonyl (Boc) group on the alpha-amino group (Nα) and two benzyloxycarbonyl (Z or Cbz) groups on the guanidino side chain (Nω and Nω'). These protecting groups are essential for preventing unwanted side reactions during peptide synthesis.

The D-configuration of the chiral center is crucial for the synthesis of peptides with modified biological activity or stability compared to their natural L-counterparts. The systematic IUPAC name for this compound is (2R)-2-[(tert-butoxycarbonyl)amino]-5-[[bis(phenylmethoxycarbonyl)amino]methylideneamino]pentanoic acid.

Below is a DOT language script to generate a diagram of the chemical structure.

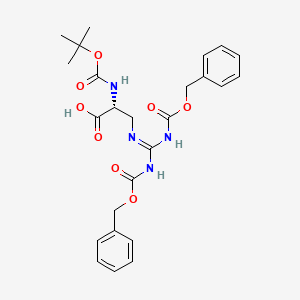

Caption: Chemical structure of Nα-Boc-Nω,Nω'-bis(Z)-D-arginine.

Physicochemical and Analytical Data

The following table summarizes key quantitative data for Nα-Boc-Nω,Nω'-bis(Z)-D-arginine and its more commonly referenced L-isomer.

| Property | Value | Reference |

| CAS Number | 145881-13-6 (D-isomer) | [1] |

| 51219-19-3 (L-isomer) | [2] | |

| 1932279-96-3 (this compound) | ||

| Molecular Formula | C₂₇H₃₄N₄O₈ | [1] |

| Molecular Weight | 542.58 g/mol | [1] |

| Appearance | White to off-white solid | General knowledge |

| Melting Point | ~140 °C (decomposes) (L-isomer) | [3] |

| Optical Rotation ([α]20/D) | +2.5 ± 0.5°, c = 1% in methanol (L-isomer) | [3] |

Experimental Protocols

Representative Synthesis of Nα-Boc-Nω,Nω'-bis(Z)-D-arginine

The synthesis of Nα-Boc-Nω,Nω'-bis(Z)-D-arginine involves a two-step protection of D-arginine. A generalized protocol is outlined below.

Step 1: Nα-Boc Protection

-

D-arginine is dissolved in a mixture of dioxane and water.

-

A base, such as sodium hydroxide, is added to adjust the pH to approximately 10-11.

-

Di-tert-butyl dicarbonate (Boc)₂O is added portion-wise while maintaining the pH with the base.

-

The reaction is stirred at room temperature until completion, monitored by thin-layer chromatography (TLC).

-

The reaction mixture is then acidified to pH 2-3 with a suitable acid (e.g., citric acid or dilute HCl) and extracted with an organic solvent like ethyl acetate.

-

The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield Nα-Boc-D-arginine.

Step 2: Nω,Nω'-bis(Z) Protection

-

Nα-Boc-D-arginine is dissolved in a suitable solvent system, often a mixture of an organic solvent and aqueous base (e.g., THF/water with NaOH).

-

The solution is cooled in an ice bath.

-

Benzyl chloroformate (Cbz-Cl or Z-Cl) is added dropwise while maintaining a basic pH.

-

The reaction is allowed to warm to room temperature and stirred until completion.

-

The mixture is then worked up by acidification and extraction with an organic solvent.

-

The crude product is purified by column chromatography on silica gel to afford the final product, Nα-Boc-Nω,Nω'-bis(Z)-D-arginine.

The workflow for this synthesis is depicted in the following diagram.

Caption: Generalized synthetic workflow for Nα-Boc-Nω,Nω'-bis(Z)-D-arginine.

Role in Peptide Synthesis and Drug Development

Nα-Boc-Nω,Nω'-bis(Z)-D-arginine is a valuable reagent in solid-phase peptide synthesis (SPPS), particularly using the Boc/Bzl protection strategy.[3] The Boc group serves as a temporary protecting group for the α-amino function, which is cleaved at each cycle of amino acid addition using a moderately strong acid like trifluoroacetic acid (TFA).

The two Z groups on the guanidino side chain provide robust protection that is stable to the repetitive TFA treatments used for Boc removal. The Z groups are typically removed at the final stage of peptide synthesis, after the desired sequence has been assembled, using strong acids like anhydrous hydrogen fluoride (HF) or through catalytic hydrogenation.

The use of D-amino acids like this one is a common strategy in drug development to:

-

Increase proteolytic stability: Peptides containing D-amino acids are less susceptible to degradation by proteases, which primarily recognize L-amino acids. This leads to a longer in vivo half-life.

-

Modulate receptor binding and activity: The altered stereochemistry can lead to different binding affinities and efficacies at biological targets, sometimes resulting in antagonist instead of agonist activity, or vice versa.

-

Induce specific secondary structures: The incorporation of D-amino acids can promote the formation of unique peptide conformations, such as specific turns or helical structures, which can be crucial for biological activity.

The signaling pathway below illustrates the general principle of how a synthetically modified peptide, potentially containing Nα-Boc-Nω,Nω'-bis(Z)-D-arginine as a building block, can interact with a cell surface receptor to modulate a downstream cellular response.

Caption: General signaling pathway of a synthetic peptide.

References

An In-depth Technical Guide to the Chemical Properties and Stability of Boc-D-Alg(Z)₂-OH

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for Boc-D-Alg(Z)₂-OH (CAS 1932279-96-3) is not widely available in published literature. The following guide has been constructed by analyzing the known properties of its constituent functional groups (Boc, Z, and a D-amino acid backbone) and by drawing close comparisons to the well-characterized analogous compound, Boc-D-Arg(Z)₂-OH. All quantitative data presented should be considered as estimations based on these related structures.

Executive Summary

Boc-D-Alg(Z)₂-OH is a protected, non-proteinogenic D-amino acid. Its structure comprises a D-alanine core, with the α-amino group protected by a tert-butyloxycarbonyl (Boc) group, and a side chain featuring a guanidino-like moiety protected by two benzyloxycarbonyl (Z) groups. This combination of protecting groups makes it a valuable building block in peptide synthesis, allowing for the selective deprotection and coupling of either the N-terminus or the side chain. This guide provides a detailed overview of its inferred chemical properties, stability profile under various conditions, and standard experimental protocols for its use.

Chemical Properties

The chemical properties of Boc-D-Alg(Z)₂-OH are primarily dictated by its protecting groups and the D-amino acid scaffold. The full chemical name is (R)-2-((tert-Butoxycarbonyl)amino)-3-((3,7-dioxo-1,9-diphenyl-2,8-dioxa-4,6-diazanonan-5-ylidene)amino)propanoic acid[1]. The quantitative data in the following table is extrapolated from its close analogue, Boc-D-Arg(Z)₂-OH.

| Property | Value | Source/Analogue |

| CAS Number | 1932279-96-3 | [1] |

| Molecular Formula | C₂₅H₃₀N₄O₈ | [2][3] |

| Molecular Weight | 514.53 g/mol | [2][3] |

| Appearance | White to off-white solid (predicted) | Inferred from similar compounds |

| Melting Point | ~140 °C (with decomposition) (estimated) | [4] |

| Solubility | Soluble in DMF, DMSO, and alcohols. Limited solubility in water. (predicted) | Inferred from similar compounds |

| Optical Rotation | Specific rotation will be opposite in sign to the L-enantiomer. | General principle of enantiomers |

Stability Profile

The stability of Boc-D-Alg(Z)₂-OH is governed by the lability of its protecting groups under specific chemical conditions.

-

pH Stability:

-

Acidic Conditions: The Boc group is highly sensitive to acidic conditions and will be readily cleaved. Strong acids like trifluoroacetic acid (TFA) or HCl in organic solvents will cause rapid deprotection of the α-amino group. The Z groups are more stable to acid but can be cleaved by very strong acids such as HBr in acetic acid[4].

-

Neutral Conditions: The molecule is expected to be relatively stable at neutral pH.

-

Basic Conditions: The Boc group is stable under basic conditions, making it orthogonal to base-labile protecting groups like Fmoc. The Z groups are also generally stable to bases.

-

-

Temperature Stability: As a solid, the compound should be stored in a cool, dry place. In solution, prolonged exposure to elevated temperatures, especially in non-neutral pH, may lead to degradation. A melting point with decomposition suggests thermal instability at higher temperatures[4].

-

Reductive Stability: The Z (benzyloxycarbonyl) groups are susceptible to cleavage via catalytic hydrogenolysis (e.g., H₂ gas with a palladium catalyst). This provides an orthogonal deprotection strategy to the acid-labile Boc group.

Experimental Protocols

General Protocol for Boc Deprotection

This protocol describes the removal of the N-terminal Boc group to liberate the free amine, a common step in peptide synthesis.

Materials:

-

Boc-D-Alg(Z)₂-OH

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA)

-

Nitrogen or Argon gas

-

Magnetic stirrer and stir bar

-

Round bottom flask

-

Rotary evaporator

Procedure:

-

Dissolve Boc-D-Alg(Z)₂-OH in anhydrous DCM (e.g., 10 mL per 100 mg of substrate) in a round bottom flask under an inert atmosphere (N₂ or Ar).

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add an equal volume of a solution of 20-50% TFA in DCM to the stirring solution.

-

Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

-

Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent and excess TFA.

-

The resulting residue, the TFA salt of the deprotected amino acid, can be used directly in the next coupling step or further purified.

General Protocol for Z-Group Deprotection (Hydrogenolysis)

This protocol describes the removal of the Z groups from the side chain.

Materials:

-

Boc-D-Alg(Z)₂-OH

-

Methanol (MeOH) or similar solvent

-

Palladium on carbon (Pd/C, 10% w/w)

-

Hydrogen gas (H₂) balloon or hydrogenation apparatus

-

Filtration apparatus (e.g., Celite pad)

Procedure:

-

Dissolve Boc-D-Alg(Z)₂-OH in a suitable solvent like methanol.

-

Carefully add a catalytic amount of Pd/C (typically 10-20% by weight of the substrate) to the solution.

-

Purge the flask with hydrogen gas and maintain a positive pressure of H₂ (e.g., using a balloon).

-

Stir the reaction vigorously at room temperature.

-

Monitor the reaction by TLC. The reaction time can vary from a few hours to overnight.

-

Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric when dry; do not allow the filter cake to dry completely.

-

Rinse the filter cake with the reaction solvent.

-

Combine the filtrates and remove the solvent under reduced pressure to obtain the deprotected product.

Visualizations

Boc Deprotection Workflow

The following diagram illustrates the general workflow for the acid-catalyzed deprotection of the Boc group.

Caption: Workflow for the acid-catalyzed deprotection of Boc-D-Alg(Z)₂-OH.

Orthogonal Protection Strategy

This diagram illustrates the logical relationship of the orthogonal protecting groups present in Boc-D-Alg(Z)₂-OH.

Caption: Orthogonal deprotection strategies for Boc-D-Alg(Z)₂-OH.

References

The Strategic Shield: A Technical Guide to Boc and Z Protecting Groups in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide synthesis, the precise assembly of amino acid building blocks is paramount. Unwanted side reactions can compromise the integrity and yield of the final peptide. This technical guide delves into the core principles and applications of two foundational α-amino protecting groups: tert-Butoxycarbonyl (Boc) and Benzyloxycarbonyl (Z or Cbz). Understanding the strategic deployment of these chemical shields is essential for the successful synthesis of peptides for research and therapeutic development.

The Imperative of Protection in Peptide Synthesis

Peptide synthesis involves the sequential formation of amide (peptide) bonds between amino acids. Each amino acid possesses at least two reactive functional groups: an α-amino group and an α-carboxyl group. To ensure the formation of a specific peptide sequence, it is crucial to temporarily block the reactive α-amino group of one amino acid while its carboxyl group is activated to react with the deprotected α-amino group of another. This temporary blockade is achieved through the use of protecting groups.[1]

An ideal protecting group exhibits the following characteristics:[1]

-

Ease of Introduction: It can be readily and selectively introduced onto the desired functional group.

-

Stability: It remains intact throughout the various steps of peptide synthesis, including coupling and deprotection of other groups.[1]

-

Selective Cleavage: It can be removed under specific and mild conditions that do not affect other protecting groups or the integrity of the peptide chain.[1]

-

Minimal Side Reactions: Its introduction and removal should not induce undesirable side reactions or racemization.

The concept of orthogonality is central to modern peptide synthesis. Orthogonal protecting groups are those that can be removed in any order by employing different chemical conditions.[2] This allows for the selective deprotection of specific functional groups, which is critical for complex peptide synthesis, including the incorporation of modifications or the formation of cyclic peptides.[3]

The Boc Protecting Group: A Stalwart of Acid-Labile Protection

The tert-Butoxycarbonyl (Boc) group is a widely used acid-labile protecting group for the α-amino function of amino acids.[4][5][6] The Boc/Bzl (where Bzl represents benzyl-based side-chain protection) strategy was a cornerstone of early solid-phase peptide synthesis (SPPS).[3][7]

Introduction of the Boc Group

The Boc group is typically introduced by reacting the amino acid with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[8]

Cleavage of the Boc Group

The Boc group is readily cleaved under acidic conditions, typically using trifluoroacetic acid (TFA).[4][9][10] The mechanism involves the formation of a stable tert-butyl cation.[3][7]

Key Characteristics and Considerations

| Feature | Description |

| Protection Reagent | Di-tert-butyl dicarbonate (Boc₂O)[8] |

| Deprotection Conditions | Moderate to strong acids (e.g., 50% TFA in DCM)[7][9] |

| Stability | Stable to bases and catalytic hydrogenation.[4] |

| Side Reactions | The tert-butyl cation generated during deprotection can alkylate sensitive residues like Tryptophan and Methionine. Scavengers such as dithioethane (DTE) are often added to prevent this.[3][7] |

| Orthogonality | The Boc/Bzl strategy is considered quasi-orthogonal because both the Boc group and the benzyl-based side-chain protecting groups are removed by acid, albeit at different strengths.[1] The Boc group is removed with moderate acid (TFA), while benzyl groups require strong acids like HF or TFMSA for cleavage.[3][7] |

Experimental Protocols

Boc Protection of an Amino Acid (General Procedure): [11]

-

Dissolve the amino acid (1 equivalent) and triethylamine (1.5 equivalents) in a 1:1 (v/v) mixture of dioxane and water.

-

Add di-tert-butyl dicarbonate (Boc₂O; 1.1 equivalents) to the solution at room temperature with stirring.

-

Continue stirring for 2-4 hours until the reaction is complete.

-

Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate) to remove byproducts.

-

Acidify the aqueous layer with a citric acid solution and extract the Boc-protected amino acid with an organic solvent.

-

Dry the organic layer over sodium sulfate, filter, and evaporate the solvent to obtain the product.

Boc Deprotection in Solid-Phase Peptide Synthesis (SPPS): [10]

-

Swell the peptide-resin in dichloromethane (DCM).

-

Treat the resin with a 50% solution of TFA in DCM for 5-30 minutes. A pre-wash of 5 minutes followed by a longer treatment of 20-25 minutes is common.[10]

-

When Cysteine, Methionine, or Tryptophan are present, add a scavenger like 0.5% dithioethane (DTE) to the TFA solution.[10]

-

Wash the resin thoroughly with DCM and then with an alcohol like isopropanol.[10]

-

Neutralize the resulting trifluoroacetate salt of the N-terminal amine with a base such as diisopropylethylamine (DIEA) in DCM before the next coupling step.[3][7]

The Z (Cbz) Protecting Group: A Pioneer in Peptide Chemistry

The Benzyloxycarbonyl (Z or Cbz) group, introduced by Bergmann and Zervas, was one of the first widely used Nα-protecting groups in peptide synthesis.[12] It is renowned for its stability and is often employed in solution-phase synthesis and for the protection of side chains, particularly that of Lysine.[13]

Introduction of the Z Group

The Z group is typically introduced by reacting the amino acid with benzyl chloroformate under basic conditions.[1]

Cleavage of the Z Group

The Z group is most commonly removed by catalytic hydrogenation (e.g., using H₂ gas with a Palladium catalyst).[1][14] It can also be cleaved by strong acids such as HBr in acetic acid or Na in liquid ammonia.[4]

Key Characteristics and Considerations

| Feature | Description |

| Protection Reagent | Benzyl chloroformate (Z-Cl or Cbz-Cl)[1] |

| Deprotection Conditions | Catalytic hydrogenation (H₂/Pd), strong acids (HBr/AcOH), or Na/liquid NH₃.[4] |

| Stability | Stable to mild acids and bases.[1] |

| Side Reactions | Catalytic hydrogenation can be incompatible with peptides containing sulfur-containing amino acids (Cysteine, Methionine) as they can poison the catalyst. |

| Orthogonality | The Z group is orthogonal to the Boc group, as the Z group is stable to the acidic conditions used for Boc deprotection.[1] It is also orthogonal to the base-labile Fmoc group.[1] |

Experimental Protocols

Z Protection of an Amino Acid (General Procedure):

-

Dissolve the amino acid in an aqueous solution of a base like sodium carbonate.

-

Cool the solution in an ice bath.

-

Add benzyl chloroformate dropwise with vigorous stirring.

-

Allow the reaction to proceed for several hours at room temperature.

-

Acidify the reaction mixture to precipitate the Z-protected amino acid.

-

Collect the product by filtration, wash with cold water, and dry.

Z Deprotection by Catalytic Hydrogenation (General Procedure):

-

Dissolve the Z-protected peptide in a suitable solvent (e.g., methanol, ethanol, or acetic acid).

-

Add a palladium catalyst (e.g., 10% Pd on carbon).

-

Subject the mixture to a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) with stirring.

-

Monitor the reaction progress (e.g., by TLC or HPLC).

-

Upon completion, filter off the catalyst (e.g., through Celite).

-

Evaporate the solvent to obtain the deprotected peptide.

Strategic Selection: Boc vs. Z

The choice between Boc and Z protecting groups depends on the overall synthetic strategy, the peptide sequence, and the desired final product.

The Boc/Bzl strategy is well-established for SPPS, particularly for the synthesis of hydrophobic peptides or those containing base-sensitive moieties.[5][6] However, the requirement for strong, hazardous acids like HF for final cleavage is a significant drawback.[5][6]

The Z group finds its niche in solution-phase synthesis and as a "permanent" side-chain protecting group in both Boc and Fmoc-based SPPS.[13] Its removal by catalytic hydrogenation offers a mild and orthogonal deprotection method, provided the peptide is compatible with the conditions.

Conclusion

The Boc and Z protecting groups are foundational tools in the peptide chemist's arsenal. A thorough understanding of their chemical properties, including their stability, cleavage conditions, and orthogonality, is crucial for the rational design of a successful peptide synthesis strategy. While newer protecting groups and synthetic methodologies continue to emerge, the principles established through the use of Boc and Z remain central to the field, enabling the creation of complex and vital peptide molecules for scientific discovery and therapeutic innovation.

References

- 1. biosynth.com [biosynth.com]

- 2. Bot Detection [iris-biotech.de]

- 3. peptide.com [peptide.com]

- 4. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 5. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group | Springer Nature Experiments [experiments.springernature.com]

- 7. peptide.com [peptide.com]

- 8. Boc-Protected Amino Groups [organic-chemistry.org]

- 9. peptide.com [peptide.com]

- 10. chempep.com [chempep.com]

- 11. peptide.com [peptide.com]

- 12. researchgate.net [researchgate.net]

- 13. peptide.com [peptide.com]

- 14. nbinno.com [nbinno.com]

Technical Guide: Boc-D-Alg(Z)₂-OH for Advanced Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the chemical properties, synthesis, and application of Boc-D-Alg(Z)₂-OH, a specialized amino acid derivative crucial for peptide synthesis and drug discovery.

Core Compound Data

Boc-D-Alg(Z)₂-OH, with the systematic name (R)-2-((tert-Butoxycarbonyl)amino)-3-((3,7-dioxo-1,9-diphenyl-2,8-dioxa-4,6-diazanonan-5-ylidene)amino)propanoic acid, is a protected form of D-allylglycine. The Boc (tert-butyloxycarbonyl) group on the alpha-amino group and the two Z (benzyloxycarbonyl) groups on the side-chain amine ensure precise control during peptide synthesis.

| Parameter | Value | Reference |

| CAS Number | 1932279-96-3 | [1] |

| Molecular Formula | C₂₆H₃₁N₃O₈ | |

| Molecular Weight | 513.54 g/mol |

Note: The molecular formula and weight have been calculated based on the structure of Boc-D-allylglycine with the addition of two benzyloxycarbonyl (Z) protecting groups.

Experimental Protocols

Protocol: Incorporation of Boc-D-Alg(Z)₂-OH in Boc-SPPS

1. Resin Preparation:

- Start with a suitable resin for Boc chemistry (e.g., Merrifield or PAM resin) pre-loaded with the C-terminal amino acid of the target peptide.

- Swell the resin in dichloromethane (DCM) for 30 minutes.

2. Boc Deprotection:

- Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 2 minutes (pre-wash).

- Treat the resin with 50% TFA in DCM for 30 minutes to remove the Boc protecting group from the N-terminal amino acid of the growing peptide chain.

- Wash the resin with DCM (3 times), isopropanol (IPA) (2 times), and then DCM (3 times) to remove residual TFA and by-products.

3. Neutralization:

- Neutralize the protonated N-terminus by treating the resin with 10% diisopropylethylamine (DIEA) in DCM for 2 minutes (repeat twice).

- Wash the resin with DCM (5 times) to remove excess base.

4. Coupling of Boc-D-Alg(Z)₂-OH:

- In a separate vessel, pre-activate Boc-D-Alg(Z)₂-OH (3 equivalents relative to resin substitution) with a coupling agent such as HBTU (0.95 equivalents relative to the amino acid) and HOBt (1 equivalent) in the presence of DIEA (2 equivalents) in N,N-dimethylformamide (DMF) for 5-10 minutes.

- Add the activated amino acid solution to the resin.

- Agitate the reaction vessel for 1-2 hours at room temperature.

- Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive (indicating incomplete reaction), continue coupling or recouple.

5. Capping (Optional):

- If the coupling is incomplete, cap any unreacted amino groups by treating the resin with acetic anhydride and DIEA in DMF to prevent the formation of deletion sequences.

6. Washing:

- Wash the resin thoroughly with DMF (3 times) and DCM (3 times) to remove excess reagents and by-products.

7. Cycle Repetition:

- Repeat steps 2-6 for each subsequent amino acid to be added to the peptide sequence.

8. Cleavage and Deprotection:

- Once the peptide synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups (including the Z groups) using a strong acid cocktail, such as hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA). Appropriate scavengers must be included to prevent side reactions.

Application Workflow

Boc-D-Alg(Z)₂-OH is primarily utilized as a building block in SPPS to introduce a D-allylglycine residue with a protected side chain into a peptide sequence. The workflow for its use is depicted below.

Signaling Pathways and Biological Activity

Currently, there is no specific information in peer-reviewed literature detailing the involvement of Boc-D-Alg(Z)₂-OH in any particular signaling pathway or its specific biological activities. Its primary role is that of a synthetic building block. The incorporation of D-allylglycine into a peptide can influence its conformational properties, proteolytic stability, and receptor-binding affinity, which are key aspects of drug design and development. The allyl group on the side chain also offers a site for potential post-synthetic modification.

The biological activity of a peptide containing a D-allylglycine residue would be entirely dependent on the overall sequence and structure of the final peptide. For instance, a related compound, N-Boc-D-allylglycine, has been investigated as a peptidomimetic that inhibits caspase-3, an enzyme involved in apoptosis[2][3]. This suggests that peptides designed with D-allylglycine could be explored for roles in modulating programmed cell death.

The logical relationship for the utility of this compound in drug discovery is outlined below.

References

An In-depth Technical Guide on the Solubility of Boc-D-Alg(Z)2-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of N-tert-butoxycarbonyl-D-α-azaglutamine(γ-N-benzyloxycarbonyl)-γ-lactam, herein referred to as Boc-D-Alg(Z)2-OH. Due to the limited availability of specific quantitative solubility data for this novel compound, this document outlines its expected solubility based on the known behavior of structurally similar protected dipeptide analogues. Furthermore, it details a robust experimental protocol for determining its precise solubility in various solvents and presents a logical workflow for solubility assessment.

Predicted Solubility Profile

The solubility of a protected peptide is primarily dictated by its structural features, including the hydrophobicity of the amino acid side chains and the nature of the N- and C-terminal protecting groups. This compound possesses a bulky, lipophilic N-terminal Boc group and a C-terminal Z (benzyloxycarbonyl) group, both of which significantly influence its solubility.

Based on established principles for protected amino acids and peptides, the following table summarizes the expected solubility of this compound in a range of common laboratory solvents.[][2][3] It is anticipated that the compound will exhibit poor solubility in aqueous and non-polar hydrocarbon solvents, with a preference for polar aprotic and some protic organic solvents.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP), Acetonitrile (ACN) | High to Moderate | These solvents are effective at solvating the polar peptide backbone and the protecting groups through dipole-dipole interactions. DMF and DMSO are particularly effective for dissolving protected peptides.[4][5][6] |

| Chlorinated | Dichloromethane (DCM), Chloroform (CHCl₃) | Moderate | These solvents can solvate the lipophilic Boc and Z groups. Boc-protected amino acids are often soluble in dichloromethane and chloroform.[2] |

| Ethers | Tetrahydrofuran (THF), 1,4-Dioxane | Low to Moderate | Ethers are less polar than chlorinated solvents and may have limited capacity to dissolve the polar functionalities of the molecule. |

| Alcohols | Methanol (MeOH), Ethanol (EtOH), Isopropanol (IPA) | Low to Moderate | The ability of alcohols to act as both hydrogen bond donors and acceptors may allow for some dissolution. However, aggregation due to intermolecular hydrogen bonding between peptide molecules can sometimes be promoted in these solvents, reducing solubility.[3] |

| Polar Protic (Aqueous) | Water, Phosphate-Buffered Saline (PBS) | Insoluble | The hydrophobic Boc and Z groups, along with the protected lactam structure, are expected to render the molecule insoluble in water.[2][7] |

| Non-Polar | Hexanes, Toluene | Insoluble | The polarity of the peptide backbone and the carboxylic acid moiety will prevent dissolution in non-polar hydrocarbon solvents.[7] |

| Fluorinated Alcohols | Trifluoroethanol (TFE), Hexafluoroisopropanol (HFIP) | High | These solvents are known to be excellent for dissolving sparingly-soluble peptides by disrupting secondary structures like β-sheets that can lead to aggregation and low solubility.[5][8] They are often used in mixtures with chlorinated solvents.[5] |

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data for this compound, a systematic experimental approach is required. The following protocol outlines a reliable method for determining the solubility of the compound in a chosen solvent.

Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (solid, high purity)

-

Selected solvents (analytical grade)

-

Vials with screw caps

-

Magnetic stirrer and stir bars or orbital shaker

-

Thermostatically controlled water bath or incubator

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Syringe filters (0.22 µm, solvent-compatible)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled environment (e.g., 25 °C) and agitate them for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration may need to be determined empirically.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

-

Immediately filter the collected supernatant through a 0.22 µm syringe filter into a clean vial to remove any remaining suspended particles.

-

-

Quantification by HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area against concentration.

-

Dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the calibration curve.

-

Inject the diluted sample into the HPLC and determine its concentration from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration of the saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for assessing the solubility of a novel compound like this compound.

Caption: Workflow for Determining Compound Solubility.

References

- 2. Page loading... [guidechem.com]

- 3. bachem.com [bachem.com]

- 4. academic.oup.com [academic.oup.com]

- 5. Powerful solvent systems useful for synthesis of sparingly-soluble peptides in solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. peptide.com [peptide.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

The Strategic Incorporation of D-Allylglycine in Peptide Design: A Technical Guide to Unlocking Stereochemical Advantages

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide-based therapeutics, the quest for enhanced stability, controlled conformation, and improved biological activity is paramount. The introduction of unnatural amino acids is a key strategy in this endeavor, with D-enantiomers offering a unique stereochemical toolkit. This technical guide provides an in-depth exploration of the stereochemistry of D-Allylglycine (D-Alg) and its strategic application in peptide design. We delve into the profound impact of D-Alg on peptide structure and function, supported by detailed experimental protocols and quantitative data to inform rational peptide drug development.

The Stereochemical Impact of D-Allylglycine on Peptide Structure

The substitution of a canonical L-amino acid with its D-enantiomer, such as D-Allylglycine, introduces significant perturbations to the peptide backbone. This stereochemical inversion can dramatically alter the local and global conformation of a peptide, leading to distinct secondary structures and ultimately influencing its biological properties.

Incorporating a D-amino acid can disrupt the formation of right-handed α-helices, a common secondary structure in peptides composed of L-amino acids. Conversely, it can promote the formation of left-handed helices or induce β-turns, leading to more compact and constrained conformations. This conformational rigidity can be advantageous in drug design, as it can lock the peptide into a bioactive conformation, thereby increasing its affinity for a biological target.

The presence of the allyl group in D-Allylglycine provides an additional layer of functionality. This unsaturated side chain can be utilized for various chemical modifications, such as cross-linking to create cyclic peptides or for the attachment of other molecules like fluorophores or drug payloads.

Quantitative Analysis of D-Allylglycine Incorporation

The true measure of the impact of D-Allylglycine lies in the quantitative assessment of its effects on peptide properties. Key parameters to consider are binding affinity to the target receptor and enzymatic stability, which directly correlates with the peptide's in vivo half-life.

Binding Affinity

Table 1: Illustrative Comparison of Binding Affinities for L- vs. D-Amino Acid Containing Peptides

| Peptide Sequence | Target | L-Amino Acid Kd (nM) | D-Amino Acid Kd (nM) | Fold Improvement |

| c(RGDfV) | αvβ3 Integrin | 15.8 | 0.9 | 17.5 |

| V681 derivative | P. aeruginosa | 6.25 | 3.13 | 2.0 |

Note: This table presents data from studies on other D-amino acids to illustrate the potential impact on binding affinity and is not specific to D-Allylglycine.

Enzymatic Stability

One of the most significant advantages of incorporating D-amino acids into peptides is the enhanced resistance to proteolytic degradation. Proteases, which are chiral enzymes, are highly specific for L-amino acid residues. The presence of a D-amino acid at or near a cleavage site can sterically hinder the enzyme's active site, thereby preventing peptide bond hydrolysis.[1][2] This increased stability translates to a longer plasma half-life and improved pharmacokinetic profile for the peptide therapeutic.

Table 2: Enzymatic Stability of Peptides Containing D-Amino Acids

| Peptide | Enzyme | Half-life (L-isomer) | Half-life (D-isomer) | Reference |

| MUC2 epitope peptide | Human Serum | < 1 hour | > 24 hours | [3] |

| VPMS↓MRGG | Collagenase 4 | ~ 2 hours | > 24 hours (with multiple D-substitutions) | [2] |

Experimental Protocols

The successful incorporation and evaluation of D-Allylglycine in a peptide sequence requires robust experimental methodologies. The following sections provide detailed protocols for key stages of this process.

Solid-Phase Peptide Synthesis (SPPS) of a D-Allylglycine Containing Peptide

This protocol outlines the manual synthesis of a peptide containing D-Allylglycine using Fmoc/tBu chemistry on a Rink Amide resin.[4][5]

Materials:

-

Rink Amide Resin

-

Fmoc-protected L-amino acids

-

Fmoc-D-Allylglycine-OH

-

N,N-Dimethylformamide (DMF)

-

Piperidine

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Dichloromethane (DCM)

-

Diethyl ether

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF.

-

Amino Acid Coupling:

-

In a separate vial, dissolve 3 equivalents of the Fmoc-protected amino acid (or Fmoc-D-Allylglycine-OH), 3 equivalents of OxymaPure, in DMF.

-

Add 3 equivalents of DIC to the amino acid solution and pre-activate for 5 minutes.

-

Add the activated amino acid solution to the resin and couple for 1-2 hours.

-

Monitor the coupling reaction using a Kaiser test.[5] If the test is positive (blue beads), repeat the coupling step.

-

-

Washing: After a negative Kaiser test, wash the resin with DMF.

-

Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the sequence.

-

Final Deprotection: After the final coupling, remove the N-terminal Fmoc group as described in step 2.

-

Cleavage and Side-Chain Deprotection: Treat the resin with a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5) for 2-3 hours.

-

Peptide Precipitation: Precipitate the cleaved peptide in cold diethyl ether.

-

Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).[6][7][8]

-

Characterization: Confirm the identity and purity of the peptide by mass spectrometry.

HPLC Purification of the D-Allylglycine Peptide

Instrumentation and Columns:

Mobile Phases:

-

Solvent A: 0.1% TFA in water

-

Solvent B: 0.1% TFA in acetonitrile

Procedure:

-

Dissolve the crude peptide in a minimal amount of Solvent A.

-

Inject the sample onto the equilibrated C18 column.

-

Elute the peptide using a linear gradient of Solvent B, for example, 5-65% Solvent B over 30 minutes.

-

Monitor the elution profile at 220 nm and 280 nm.

-

Collect fractions corresponding to the major peptide peak.

-

Analyze the purity of the collected fractions by analytical RP-HPLC.

-

Pool the pure fractions and lyophilize to obtain the final peptide powder.

Conformational Analysis by Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique to assess the secondary structure of peptides in solution.[9][10][11]

Sample Preparation:

-

Dissolve the purified peptide in an appropriate buffer (e.g., 10 mM phosphate buffer, pH 7.4) to a final concentration of 50-100 µM. The buffer should have low absorbance in the far-UV region.[11]

Instrument Parameters:

-

Wavelength range: 190-260 nm

-

Path length: 1 mm quartz cuvette

-

Bandwidth: 1 nm

-

Scan speed: 50 nm/min

-

Data pitch: 0.5 nm

-

Accumulations: 3-5 scans

Procedure:

-

Record a baseline spectrum of the buffer alone.

-

Record the CD spectrum of the peptide solution.

-

Subtract the baseline spectrum from the peptide spectrum.

-

Convert the raw data (millidegrees) to mean residue ellipticity [θ] using the following formula: [θ] = (mdeg * 100) / (c * n * l) where c is the molar concentration, n is the number of residues, and l is the pathlength in cm.

-

Analyze the resulting spectrum for characteristic features of α-helices (negative bands at ~208 and ~222 nm), β-sheets (negative band at ~218 nm), and random coil (negative band around 200 nm).

In Vitro Glutamate Decarboxylase (GAD) Inhibition Assay

Given that allylglycine is a known inhibitor of GAD, this assay can be used to evaluate the inhibitory potential of a D-Alg containing peptide.[12][13][14][15][16]

Materials:

-

Recombinant GAD enzyme

-

L-Glutamic acid (substrate)

-

Pyridoxal 5'-phosphate (PLP) (cofactor)

-

GABA standard

-

Dansyl chloride for derivatization

-

HPLC system with a fluorescence detector

Procedure:

-

Prepare a reaction mixture containing GAD, PLP, and the D-Alg peptide at various concentrations in a suitable buffer (e.g., potassium phosphate buffer, pH 7.0).

-

Initiate the reaction by adding L-glutamic acid.

-

Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding acid (e.g., perchloric acid).

-

Derivatize the produced GABA with dansyl chloride.

-

Quantify the amount of dansylated GABA using RP-HPLC with fluorescence detection.

-

Calculate the percentage of GAD inhibition for each peptide concentration and determine the IC50 value.

Visualizing the Impact: Signaling Pathways and Experimental Workflows

Modulation of the GABAergic Signaling Pathway

D-Allylglycine containing peptides can potentially modulate the GABAergic signaling pathway by inhibiting Glutamate Decarboxylase (GAD), the enzyme responsible for synthesizing the inhibitory neurotransmitter GABA from glutamate. A reduction in GABA levels can lead to an excitatory effect in the central nervous system.

Caption: Modulation of GABAergic signaling by a D-Alg peptide.

Experimental Workflow for Peptide Design and Evaluation

The rational design and evaluation of a D-Allylglycine containing peptide follows a structured workflow, from initial synthesis to final biological assessment.

Caption: Workflow for D-Alg peptide design and evaluation.

Conclusion

The incorporation of D-Allylglycine into peptide sequences represents a powerful strategy for overcoming many of the challenges associated with peptide-based drug development. The unique stereochemistry of D-Alg can be leveraged to control peptide conformation, enhance enzymatic stability, and potentially increase binding affinity. The detailed experimental protocols provided in this guide offer a practical framework for researchers to explore the benefits of D-Allylglycine in their own peptide design efforts. As our understanding of the nuanced effects of unnatural amino acids continues to grow, the strategic use of D-Allylglycine is poised to play an increasingly important role in the development of the next generation of peptide therapeutics.

References

- 1. Non-targeted identification of d-amino acid-containing peptides through enzymatic screening, chiral amino acid analysis and LC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Systematic D-amino acid substitutions to control peptide and hydrogel degradation in cellular microenvironments - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. chem.uci.edu [chem.uci.edu]

- 5. wernerlab.weebly.com [wernerlab.weebly.com]

- 6. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bachem.com [bachem.com]

- 8. peptide.com [peptide.com]

- 9. CD-Based Peptide Secondary Structure Analysis - Creative Proteomics [creative-proteomics.com]

- 10. Circular Dichroism of Peptides | Springer Nature Experiments [experiments.springernature.com]

- 11. Using circular dichroism spectra to estimate protein secondary structure - PMC [pmc.ncbi.nlm.nih.gov]

- 12. An HPLC-based assay for improved measurement of glutamate decarboxylase inhibition/activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Determination of glutamic acid decarboxylase activity and inhibition by an H2O2-sensing glutamic acid oxidase biosensor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. electronicsandbooks.com [electronicsandbooks.com]

- 16. Effects of the inhibitor of glutamate decarboxylase on the development and GABA accumulation in germinating fava beans under hypoxia-NaCl stress - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Role of the γ-Lactam Constraint in Peptide Conformation

Audience: Researchers, scientists, and drug development professionals.

This guide explores the strategic incorporation of γ-lactam bridges as a conformational constraint in peptides. It details the impact of this modification on secondary structure, receptor affinity, and stability, providing a comprehensive resource for the design and analysis of constrained peptides in therapeutic and research contexts.

Introduction: Overcoming Peptide Flexibility

Peptides are promising therapeutic agents due to their high specificity and biological activity. However, their inherent conformational flexibility often leads to poor metabolic stability, reduced receptor binding affinity, and a lack of oral bioavailability.[1] Constraining the peptide backbone into a bioactive conformation is a key strategy to overcome these limitations.[2] The γ-lactam bridge, an intramolecular covalent bond formed between the side chains of amino acids, is a versatile and effective method for introducing such constraints.[3] This guide examines the fundamental principles, experimental validation, and practical applications of γ-lactam-constrained peptides.

The γ-Lactam Bridge: A Tool for Conformational Control

A γ-lactam bridge is typically formed by creating an amide bond between the side chains of acidic and basic amino acid residues, such as Glutamic acid (Glu) or Aspartic acid (Asp) and Lysine (Lys).[4] The spacing of these residues in the linear sequence—denoted as (i, i+3), (i, i+4), or (i, i+7)—is critical as it dictates the size of the resulting ring and the type of secondary structure that is stabilized.[3]

-

(i, i+4) Spacing: This arrangement, resulting in a 21-membered ring for a Glu-Lys bridge, is highly effective at stabilizing α-helical conformations.[4][5]

-

(i, i+3) Spacing: This linkage can stabilize β-turns, another common secondary structural motif.[3][6]

The orientation of the reacting residues (e.g., Glu-Lys vs. Lys-Glu) also significantly influences helical stability, with the Glu-Lys orientation generally being more favorable for inducing helicity.[4][7]

Impact on Peptide Conformation and Stability

Stabilization of Secondary Structures

The primary role of the γ-lactam constraint is to pre-organize a peptide into a defined secondary structure, reducing the entropic penalty upon binding to a biological target.[2]

-

α-Helix Stabilization : Numerous studies have demonstrated that (i, i+4) lactam bridges significantly increase the α-helical content of peptides in aqueous solutions.[4][8] Peptides with Glu-Lys oriented lactams show a marked increase in helicity compared to their linear counterparts.[4] In some cases, the introduction of two (i, i+4) Glu-Lys lactam bridges can result in peptides with over 99% helical content under benign conditions.[4][7] However, the bridge's position and the surrounding amino acid sequence can cause deviations from ideal helix geometry, such as an outward tilting of backbone carbonyls.[9]

-

β-Turn Formation : Lactam bridges, particularly those with (i, i+3) spacing, have been shown to stabilize β-turn conformations, which are crucial for receptor recognition in many biologically active peptides.[3][6]

Enhancement of Receptor Binding Affinity

By locking the peptide into its bioactive conformation, a γ-lactam constraint can dramatically improve binding affinity. A notable example is the development of antagonists for the secretin receptor, a family B G protein-coupled receptor (GPCR).[10] Truncating the N-terminus of the natural ligand, secretin, creates an antagonist but significantly reduces its binding affinity.[10] Introducing a γ-lactam bridge between residues 16 and 20 (an i, i+4 constraint) in a truncated secretin analog improved its binding affinity by 22-fold compared to the unconstrained parental peptide, without restoring agonist activity.[10]

Quantitative Data on γ-Lactam Constrained Peptides

The following tables summarize quantitative data from studies on γ-lactam constrained peptides, highlighting their effects on helicity and receptor binding.

Table 1: Effect of (i, i+4) γ-Lactam Bridges on Peptide Helicity

| Peptide Sequence/Description | Constraint Type | Position of Bridge | % Helicity (by CD) | Reference |

| 14-residue amphipathic peptide | Single Glu-Lys (i, i+4) | N-terminus | Increased vs. linear | [4] |

| 14-residue amphipathic peptide | Single Glu-Lys (i, i+4) | Middle | More effective than terminal | [4] |

| 14-residue amphipathic peptide | Two Glu-Lys (i, i+4) | N- and C-termini | > 99% | [4] |

| 14-residue amphipathic peptide | Lys-Glu (i, i+4) | - | Random coil (in benign media) | [4] |

| 14-residue amphipathic peptide | (i, i+3) bridge | - | Helix-destabilizing | [4][5] |

Table 2: Binding Affinity of γ-Lactam Constrained Secretin Analogues

| Peptide Analogue | Lactam Bridge | Ki (nM) or IC50 (nM) | Fold Improvement vs. Unconstrained | Reference |

| [Y10]sec(1-27) (Full-length) | None | Ki = 1.0 ± 0.2 | - | [10] |

| [Y10]sec(5-27) (Truncated) | None | Low affinity | Baseline | [10] |

| c[E16,K20][Y10]sec(5-27) | Glu-Lys (i, i+4) | Significantly higher than parent | 22-fold | [10] |

| c[E21,K25][Y10]sec(5-27) | Glu-Lys (i, i+4) | IC50 = 690 ± 78 | - | [10] |

| Other lactam analogues | Various | > 1000 | No improvement | [10] |

Experimental Protocols

Synthesis of γ-Lactam Constrained Peptides

The synthesis is typically performed using solid-phase peptide synthesis (SPPS) with an Fmoc-protection strategy.[3][10][11]

Protocol: On-Resin Cyclization

-

Peptide Assembly: Assemble the linear peptide sequence on a suitable solid-phase resin (e.g., PAL resin) using standard Fmoc-SPPS chemistry.[10] Incorporate the amino acids intended for cyclization (e.g., Fmoc-Glu(OAll)-OH and Fmoc-Lys(Alloc)-OH) with orthogonally protected side chains.

-

Side-Chain Deprotection: Once the linear sequence is complete, selectively remove the side-chain protecting groups of the chosen Glu and Lys residues. For Allyl/Alloc groups, this is typically achieved using a palladium catalyst (e.g., Pd(PPh3)4) in the presence of a scavenger like phenylsilane.

-

Lactam Bridge Formation: Mediate the intramolecular amide bond formation (cyclization) on the resin using a potent coupling agent. Common reagents include Benzotriazol-1-yl-oxy-tris-(dimethylamino)-phosphonium hexafluorophosphate (BOP) or similar phosphonium/uronium salts in a solvent like N,N-Dimethylformamide (DMF).[5] Allow the reaction to proceed for several hours to ensure complete cyclization.

-

Cleavage and Global Deprotection: Cleave the cyclized peptide from the resin and remove all remaining side-chain protecting groups using a standard cleavage cocktail (e.g., Trifluoroacetic acid (TFA) with scavengers like water and triisopropylsilane).

-

Purification and Verification: Purify the crude cyclic peptide using reverse-phase high-performance liquid chromatography (RP-HPLC). Verify the identity and purity of the final product by mass spectrometry.

Conformational Analysis Protocols

Protocol: Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique for assessing the secondary structure of peptides in solution.[12]

-

Sample Preparation: Dissolve the lyophilized peptide in the desired buffer (e.g., 15 mM PBS, or a membrane-mimicking solvent like 50% TFE/PBS) to a final concentration of approximately 100 µM.[13]

-

Data Acquisition: Record CD spectra at a controlled temperature (e.g., 20 °C) using a 0.5 mm path-length quartz cuvette.[13] Scan from 260 nm down to 195 nm at a rate of 50 nm/min with a bandwidth of 0.5 nm.[13]

-

Data Analysis: Average multiple scans to improve the signal-to-noise ratio. Analyze the resulting spectrum for characteristic secondary structure signatures:

-

α-Helix: Negative bands near 222 nm and 208 nm, and a positive band near 195 nm.

-

β-Sheet/Turn: A negative band around 218 nm and a positive band near 195-200 nm.[14]

-

Random Coil: A strong negative band near 200 nm.

-

Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides high-resolution 3D structural information.[15]

-

Sample Preparation: Dissolve the peptide to a concentration of ~0.5-1.0 mM in a suitable buffer (e.g., HBSS, pH 7.4) containing 10% D2O for the lock signal.[16]

-

Data Acquisition: Perform a series of 2D NMR experiments at a constant temperature (e.g., 298 K) on a high-field spectrometer (≥600 MHz). Key experiments include:

-

TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints.[16]

-

-

Resonance Assignment: Process the spectra and assign all proton resonances to specific atoms in the peptide sequence.

-

Structure Calculation: Extract interproton distance restraints from the NOESY spectrum. Use these restraints in molecular dynamics (MD) or simulated annealing calculations to generate an ensemble of 3D structures consistent with the experimental data.[16]

-

Structure Validation: Analyze the resulting family of structures for quality and convergence to determine the final 3D conformation of the peptide.

Visualizations of Workflows and Pathways

Conclusion

The γ-lactam constraint is a proven and powerful tool in peptide chemistry and drug discovery. By enforcing specific secondary structures, these bridges can significantly enhance the biological activity, receptor affinity, and stability of peptides. The well-established protocols for their synthesis and conformational analysis make γ-lactam constraints a highly accessible strategy for researchers aiming to develop next-generation peptide therapeutics with improved pharmacological profiles. Future developments in this field will likely focus on creating more complex, multi-cyclic structures and exploring novel amino acid pairings to fine-tune peptide conformation for an even wider range of biological targets.[3][6]

References

- 1. scispace.com [scispace.com]

- 2. Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties [mdpi.com]

- 3. The synthesis and study of side-chain lactam-bridged peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Lactam bridge stabilization of alpha-helical peptides: ring size, orientation and positional effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. electronicsandbooks.com [electronicsandbooks.com]

- 6. The synthesis and study of side-chain lactam-bridged peptides. | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. Lactam bridge stabilization of alpha-helices: the role of hydrophobicity in controlling dimeric versus monomeric alpha-helices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Backbone distortions in lactam‐bridged helical peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Lactam Constraints Provide Insights into the Receptor-Bound Conformation of Secretin and Stabilize a Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Circular dichroism of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. "Conformational analysis of small peptides by circular dichroism" by Toni Bowie [digitalcommons.subr.edu]

- 15. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

Navigating the Safe Handling of Boc-D-Alg(Z)2-OH: A Technical Guide for Researchers

Disclaimer: No specific Safety Data Sheet (SDS) for Boc-D-Alg(Z)2-OH was found in the available resources. The following guide is a synthesis of safety and handling information for structurally similar compounds, including other Boc- and Z-protected amino acids. It is imperative for researchers to consult a certified safety professional and conduct a thorough risk assessment before handling this compound. The information provided herein should be used as a general guideline and not as a substitute for a substance-specific SDS.

This technical guide provides an in-depth overview of the recommended safety and handling precautions for this compound, a compound likely utilized in peptide synthesis and other areas of drug development. Due to the absence of a specific Safety Data Sheet, this document extrapolates best practices from data on analogous chemical structures. The primary audience for this guide includes researchers, scientists, and professionals in the field of drug development who may work with this substance.

Hazard Identification and Classification

While specific hazard classifications for this compound are not available, related compounds are often classified with potential hazards. Based on data for similar Boc-protected amino acids, researchers should handle this compound with care, assuming it may possess the following hazards until proven otherwise. For a related compound, N-Boc-2-aminoacetaldehyde, the hazards identified include skin irritation, serious eye irritation, and potential respiratory irritation[1].

General Hazard Statements for Similar Compounds:

-

May be harmful if swallowed.

-

May cause skin irritation.

-

May cause serious eye irritation.

-

May cause respiratory irritation.

Exposure Controls and Personal Protection

To minimize exposure, proper engineering controls and personal protective equipment (PPE) are essential.

Engineering Controls:

-

Work in a well-ventilated area, preferably within a chemical fume hood[2].

Personal Protective Equipment (PPE): A comprehensive list of recommended PPE, based on the handling of similar compounds, is provided in the table below.

| PPE Category | Recommendation | Rationale |

| Eye/Face Protection | Safety glasses with side-shields or goggles[2]. | Protects against splashes and dust. |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber)[2][3]. | Prevents direct skin contact. |

| Laboratory coat[2]. | Protects personal clothing from contamination. | |

| Respiratory Protection | NIOSH/MSHA-approved respirator if ventilation is inadequate or if handling large quantities that may generate dust[1]. | Prevents inhalation of dust or aerosols. |

First-Aid Measures

In the event of exposure, immediate and appropriate first-aid measures are crucial. The following table summarizes the recommended procedures based on information for analogous compounds.

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist[2]. |

| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops or persists[2]. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention[1][2]. |

| Ingestion | Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention[4]. |

Handling and Storage

Proper handling and storage are critical to maintaining the integrity of the compound and ensuring the safety of laboratory personnel.

Handling:

-

Avoid contact with skin, eyes, and clothing[5].

-

Use only in a well-ventilated area or under a chemical fume hood[1][2].

Storage:

-

Store in a tightly closed container[5].

-

Keep in a cool, dry, and well-ventilated place[5].

-

Recommended storage temperatures for similar compounds range from 2-8°C to -20°C[6][7].

Accidental Release Measures

In case of a spill, follow these steps to mitigate the hazard:

| Step | Action |

| 1. Personal Precautions | Wear appropriate personal protective equipment (PPE) as outlined in Section 2. Avoid breathing dust[1][3]. |

| 2. Containment | Prevent further leakage or spillage if safe to do so. |

| 3. Clean-up | For dry spills, sweep up and shovel into a suitable container for disposal. Avoid generating dust. For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal[1][2][3]. |

| 4. Environmental Precautions | Do not let the product enter drains[2]. |

Fire-Fighting Measures

While specific fire hazard data for this compound is unavailable, general measures for chemical fires should be followed.

| Aspect | Recommendation |

| Suitable Extinguishing Media | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide[3][4]. |

| Specific Hazards | May emit toxic fumes under fire conditions, including carbon oxides and nitrogen oxides[3]. |

| Protective Equipment | Wear self-contained breathing apparatus (SCBA) and full protective gear[2][3]. |

Visualizing Safe Handling Workflow

The following diagram illustrates a logical workflow for the safe handling of a chemical compound like this compound, from receipt to disposal.

Caption: A flowchart illustrating the key stages of safe chemical handling.

This guide is intended to promote a culture of safety in the laboratory. Researchers are strongly encouraged to seek out a substance-specific Safety Data Sheet and to always adhere to their institution's safety protocols.

References

- 1. static.cymitquimica.com [static.cymitquimica.com]

- 2. Boc-D-Arg(NO2)-OH | CAS#:50913-12-7 | Chemsrc [chemsrc.com]

- 3. cdhfinechemical.com [cdhfinechemical.com]

- 4. abmole.com [abmole.com]

- 5. fishersci.com [fishersci.com]

- 6. Boc-D-Lys(2-Cl-Z)-OH (cryst) Novabiochem 57096-11-4 [sigmaaldrich.com]

- 7. glpbio.com [glpbio.com]

A Comprehensive Technical Guide to Commercial Sourcing of Boc-D-Arg(Z)₂-OH

An In-Depth Resource for Researchers, Scientists, and Drug Development Professionals

Compound Identification

-

Chemical Name: Nα-(tert-Butoxycarbonyl)-Nδ,Nω-bis(carboxybenzyl)-D-arginine

-

Synonyms: Boc-D-Arg(Z)₂-OH, BOC-D-DIBENZYLOXYCARBONYL ARGININE[1]

-

CAS Number: 145881-13-6[2]

-

Molecular Formula: C₂₇H₃₄N₄O₈[2]

-

Molecular Weight: 542.6 g/mol [2]

Commercial Supplier Analysis

A variety of chemical suppliers offer Boc-D-Arg(Z)₂-OH, typically for research and development purposes. The following table summarizes the offerings from several key vendors. Purity levels are consistently high across suppliers, with most offering ≥98% purity.

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity |

| Santa Cruz Biotechnology | Boc-D-Arg(Z)₂-OH | 145881-13-6 | C₂₇H₃₄N₄O₈ | 542.6 | Data not specified |

| Sigma-Aldrich | Boc-Arg(Z)₂-OH (L-isomer) | 51219-19-3 | C₂₇H₃₄N₄O₈ | 542.58 | ≥98.0% (TLC) |

| CymitQuimica | Boc-Arg(Z)₂-OH (L-isomer) | 51219-19-3 | C₂₇H₃₄N₄O₈ | 542.5809 | 98% |

| MOLBASE | BOC-D-ARG(Z)₂-OH | 145881-13-6 | C₂₇H₃₄N₄O₈ | 542.581 | 98% |

| Iris Biotech | Boc-L-Arg(Z)₂-OH | 51219-19-3 | C₂₇H₃₄N₄O₈ | 542.59 | Data not specified |

| Aapptec | Boc-Arg(Z)₂-OH (L-isomer) | 51219-19-3 | C₂₇H₃₄N₄O₈ | 542.58 | Data not specified |

| Cenmed | BOC-ARG(Z)₂-OH | 51219-19-3 | C₂₇H₃₄N₄O₈ | 542.58 | ≥98.0% |

Note: Some suppliers list the L-isomer (Boc-L-Arg(Z)₂-OH, CAS 51219-19-3) more prominently. Researchers should verify the stereochemistry required for their application.

Applications and Experimental Use

Boc-D-Arg(Z)₂-OH is primarily utilized as a protected amino acid building block in solid-phase peptide synthesis (SPPS). The Boc (tert-butyloxycarbonyl) group protects the alpha-amino group, while the two Z (benzyloxycarbonyl) groups provide robust protection for the guanidino side chain of arginine. This dual side-chain protection is particularly useful in complex syntheses where strong acid-labile resins are employed.

Key Applications:

-

Peptide Synthesis: Serves as a protected building block for incorporating D-arginine into peptide sequences.[3][4] The D-configuration is often used to enhance peptide stability against enzymatic degradation or to modulate biological activity.

-

Drug Development: The unique structure of protected amino acids like this one can be leveraged to enhance the bioactivity and selectivity of potential therapeutic agents.[5]

-

Biochemical Research: Used in the synthesis of custom peptides for studying protein-protein interactions, enzyme kinetics, and other cellular processes.[5]

General Experimental Protocol: Use in Solid-Phase Peptide Synthesis (SPPS)

While specific protocols vary based on the peptide sequence and scale, the following outlines a general workflow for the incorporation of Boc-D-Arg(Z)₂-OH into a growing peptide chain on a solid support.

-

Resin Preparation: Start with a suitable solid support resin (e.g., Merrifield or Wang resin) pre-loaded with the C-terminal amino acid.

-

Deprotection: Remove the N-terminal Boc protecting group of the resin-bound amino acid using an acid such as trifluoroacetic acid (TFA) in dichloromethane (DCM).

-

Neutralization: Neutralize the resulting trifluoroacetate salt with a base, typically diisopropylethylamine (DIPEA) in DCM or N-methylpyrrolidone (NMP).

-

Amino Acid Activation: Activate the carboxylic acid of Boc-D-Arg(Z)₂-OH to facilitate amide bond formation. Common activating agents include HBTU/HCTU or DCC/HOBt in a suitable solvent like NMP or DMF.

-

Coupling: Add the activated Boc-D-Arg(Z)₂-OH solution to the deprotected, neutralized resin. Allow the coupling reaction to proceed for 1-2 hours at room temperature.

-

Washing: Thoroughly wash the resin with solvents such as DMF and DCM to remove excess reagents and byproducts.

-

Repeat Cycle: Repeat steps 2-6 for each subsequent amino acid to be added to the peptide sequence.

-

Final Cleavage and Deprotection: Once the peptide is fully assembled, cleave it from the resin and remove the side-chain protecting groups (including the Z groups on the arginine) using a strong acid cocktail, such as hydrofluoric acid (HF) or a trifluoromethanesulfonic acid (TFMSA)-based mixture.

-

Purification: Purify the crude peptide, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualized Workflow

The following diagrams illustrate the logical flow of using a protected amino acid like Boc-D-Arg(Z)₂-OH in a standard solid-phase peptide synthesis cycle.

Caption: General workflow for solid-phase peptide synthesis (SPPS).

Caption: Key components and their relationship in the SPPS process.

References

Methodological & Application

Application Notes and Protocols for Coupling Boc-D-Alg(Z)2-OH

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to selecting the appropriate coupling reagents for the sterically hindered, α,α-disubstituted amino acid, Boc-D-Alg(Z)2-OH. The protocols outlined below are designed to optimize peptide synthesis by maximizing coupling efficiency while minimizing racemization.

Introduction

This compound is an α,α-disubstituted amino acid, a class of non-proteinogenic amino acids that introduce unique conformational constraints into peptides. The presence of two substituents on the α-carbon atom significantly increases steric hindrance around the carboxylic acid group, making peptide bond formation challenging. Conventional coupling reagents may lead to low yields, slow reaction rates, or racemization. Therefore, the selection of a potent coupling reagent is critical for the successful incorporation of this compound into a peptide sequence.

Onium-type coupling reagents, such as aminium/uronium and phosphonium salts, have demonstrated superior performance for coupling sterically hindered amino acids.[1][2] These reagents, often used in conjunction with additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt), enhance reaction rates and suppress racemization.[2][3]

Recommended Coupling Reagents

Several classes of coupling reagents are recommended for the efficient coupling of this compound. The choice of reagent may depend on the specific synthetic strategy (solid-phase or solution-phase) and the nature of the peptide sequence.

1. Aminium/Uronium Salts:

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Widely regarded as one of the most effective coupling reagents for hindered amino acids.[4] It reacts rapidly and is known to minimize racemization.[5]

-

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A commonly used and effective coupling reagent, though sometimes slightly less reactive than HATU for highly hindered systems.[5][6]

-

COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A newer generation coupling reagent with efficiency comparable to HATU. It offers advantages in terms of safety (non-explosive byproducts) and solubility.[7]

2. Phosphonium Salts:

-

PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): A highly effective reagent, particularly for difficult couplings.[8]

-

PyBrOP (Bromo-tris-pyrrolidino-phosphonium hexafluorophosphate): An even more reactive phosphonium salt, often employed when other reagents fail to provide satisfactory results for extremely hindered couplings, such as the coupling of two Aib residues.[8]

3. Carbodiimides:

-

DCC (N,N'-Dicyclohexylcarbodiimide) and DIC (N,N'-Diisopropylcarbodiimide): While standard coupling reagents, they are generally less effective for sterically hindered amino acids when used alone.[6] Their efficiency can be significantly improved with the addition of HOBt or HOAt. The use of DIC is preferred in solid-phase peptide synthesis (SPPS) as the urea byproduct is more soluble.

Data Presentation: Comparison of Coupling Reagents

The following table summarizes the performance of various coupling reagents in the context of coupling sterically hindered amino acids, using α-aminoisobutyric acid (Aib) as a representative example due to the lack of specific data for this compound.

| Coupling Reagent/System | Additive | Base | Solvent | Epimerization (%) | Yield | Reference |

| HATU | - | DIEA | DMF | 65.4 | Nearly Complete | [9] |

| HATU | - | DB(DMAP) | DMF | 39.2 | - | [9] |

| HAPyU | - | DB(DMAP)/PS | DCM | 5.84 | Nearly Complete | [9] |

| HBTU | - | DIEA | - | - | Significant | [6] |

| PyBroP | - | - | - | - | Significant | [6] |

| CIP | HOAt | - | - | - | Best Result | [2] |

DIEA: N,N-Diisopropylethylamine, DB(DMAP): a derivative of 4-(Dimethylamino)pyridine, PS: Proton Sponge, DCM: Dichloromethane, DMF: N,N-Dimethylformamide. Note that epimerization data is highly sequence and condition dependent.

Experimental Protocols

The following are general protocols for the coupling of this compound in solid-phase peptide synthesis (SPPS). These should be optimized for each specific application.

Protocol 1: HATU Mediated Coupling

-

Resin Swelling: Swell the resin (e.g., Rink Amide resin for a C-terminal amide) in N,N-Dimethylformamide (DMF) for at least 1 hour.

-

Fmoc-Deprotection (if applicable): Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group from the N-terminal amino acid of the growing peptide chain.

-

Washing: Wash the resin thoroughly with DMF (3-5 times).

-

Coupling:

-

In a separate vessel, dissolve this compound (3 equivalents relative to resin loading), HATU (2.9 equivalents), and HOAt (3 equivalents) in DMF.

-

Add N,N-Diisopropylethylamine (DIEA) (6 equivalents) to the activation mixture and vortex for 1-2 minutes.

-

Add the activated amino acid solution to the resin.

-

Agitate the reaction vessel for 2-4 hours at room temperature. The progress of the coupling can be monitored by a Kaiser test. For highly hindered couplings, extended reaction times or double coupling may be necessary.

-

-

Washing: Wash the resin with DMF (3-5 times) and Dichloromethane (DCM) (3-5 times).

-

Proceed to the next deprotection/coupling cycle or final cleavage.

Protocol 2: PyBroP Mediated Coupling for Highly Hindered Sequences

-

Resin Swelling and Deprotection: Follow steps 1-3 from Protocol 1.

-

Coupling:

-

In a separate vessel, dissolve this compound (3 equivalents) in DMF.

-

Add PyBroP (2.9 equivalents) to the amino acid solution.

-

Add this mixture to the resin.

-

Add DIEA (6 equivalents) to the reaction vessel.

-

Agitate for 2-6 hours. Monitoring the reaction is crucial.

-

-

Washing: Follow step 5 from Protocol 1.

-

Proceed to the next cycle or cleavage.

Mandatory Visualizations

Experimental Workflow for Boc-SPPS

Caption: General workflow for Boc solid-phase peptide synthesis (SPPS).

Logical Relationship of Coupling Reagent Selection

Caption: Decision logic for selecting a coupling reagent for this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]

- 3. peptide.com [peptide.com]

- 4. HATU: The Core Reagent for Peptide & Drug Synthesis [en.highfine.com]

- 5. nbinno.com [nbinno.com]

- 6. Comparative study of methods to couple hindered peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. bachem.com [bachem.com]

- 8. researchgate.net [researchgate.net]

- 9. Segment Coupling to a Highly Hindered N-Terminal, Alamethicin-Related α-Aminoisobutyric Acid (Aib) Residue - PMC [pmc.ncbi.nlm.nih.gov]